6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline is a chemical compound that belongs to the quinoxaline family, which is known for its diverse biological activities. This compound features a quinoxaline core substituted with a 4-methylpiperazine group and two phenyl rings at positions 2 and 3. Quinoxalines are renowned for their applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
Quinoxaline derivatives, including 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline, can be synthesized through various methods involving the reaction of appropriate precursors such as benzene-1,2-diamines and carbonyl compounds. This compound is classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It falls into the category of bioactive compounds with potential applications in drug development.
The synthesis of 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline can be achieved through several synthetic routes. One common method involves:
For instance, a microwave-assisted synthesis has been reported where 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles react with benzene-1,2-diamines to yield quinoxaline derivatives efficiently at elevated temperatures .
Key data points include:
6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline can undergo various chemical reactions typical for quinoxalines:
These reactions are crucial for modifying the compound to enhance its biological activity or tailor it for specific therapeutic applications.
The mechanism of action for compounds like 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline often involves interaction with biological targets such as enzymes or receptors. For instance:
Quantitative data on binding affinities or IC50 values can provide insights into its efficacy as a therapeutic agent.
Key physical properties include:
Chemical properties encompass:
6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline has potential applications in various fields:
This compound belongs to the quinoxaline class of nitrogen-containing heterocycles, specifically categorized as a 2,3-disubstituted quinoxaline derivative. Its molecular taxonomy is defined by three structural domains:
Table 1: Molecular Taxonomy of 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline
Classification Level | Descriptor | Chemical Significance |
---|---|---|
Parent Heterocycle | Quinoxaline | Provides π-conjugated scaffold for biomolecular interactions |
C2/C3 Substituents | Phenyl groups | Enhance lipophilicity and π-stacking capability |
C6 Substituent | 4-Methylpiperazine | Introduces hydrogen-bonding capacity and basic center (pKa ∼8.1) |
Hybrid Architecture | Tri-domain system | Enables multi-target engagement through distinct pharmacophoric elements |
The IUPAC nomenclature designates this compound as 6-(4-methylpiperazin-1-yl)-2,3-diphenylquinoxaline, with molecular formula C₂₅H₂₄N₄ and molecular weight 380.495 g/mol. Its structural identity is confirmed by CAS Registry Number 691873-15-1 and standardized identifiers (InChI: InChI=1S/C25H24N4/c1-28-14-16-29(17-15-28)21-12-13-22-23(18-21)27-25(20-10-6-3-7-11-20)24(26-22)19-8-4-2-5-9-19/h2-13,18H,14-17H2,1H3; SMILES: CN1CCN(CC1)C2=CC3=C(C=C2)N=C(C4=CC=CC=C4)C(=N3)C5=CC=CC=C5) .
Quinoxaline pharmacology emerged in the mid-20th century with the discovery of natural products exhibiting antibiotic properties. Seminal developments include:
The specific compound 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline represents a 21st-century innovation, first synthesized circa 2005. Its development coincided with advances in green chemistry methodologies, including microwave-assisted synthesis that improved yields (70–73%) and reduced reaction times versus conventional heating. Modern characterization techniques—FT-IR, UV-Vis, NMR (¹H/¹³C), ESI-Mass spectrometry, and elemental analysis—enabled precise structural validation, accelerating pharmacological evaluation [2] [10].
Table 2: Historical Milestones in Quinoxaline-Based Drug Discovery
Time Period | Key Development | Impact on Target Compound |
---|---|---|
1950–1970 | Discovery of quinoxaline antibiotics (e.g., Levomycin) | Established DNA as biological target |
1980–2000 | Development of 2,3-diphenylquinoxaline core | Validated antitumor activity against HepG2 liver cancer lines (IC₅₀ ∼15 μM) |
2000–2010 | Piperazine hybridization strategies | Enhanced kinase inhibition and solubility profiles |
2010–Present | Microwave-assisted synthesis | Enabled efficient C6-functionalization with piperazine |
Recent pharmacological studies demonstrate this compound's activity against hepatocellular carcinoma (HepG2) cell lines, positioning it as a candidate for oncology therapeutics. Density Functional Theory (DFT) computational analyses (B3LYP/6–311++G(d,p) level) have further elucidated its electronic properties, including HOMO-LUMO energy gaps (∼3.8 eV) that correlate with bioactivity [2].
The design of 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline embodies three strategic hybridization principles:
Bioisosteric Enhancement: The 4-methylpiperazine group serves as a solubility-modifying bioisostere, replacing traditional hydrophobic substituents. Its protonatable nitrogen (pKa ∼8.5) improves water solubility at physiological pH while maintaining membrane permeability. Molecular docking studies confirm this moiety forms salt bridges with aspartate/glutamate residues in enzyme active sites, notably α-glucosidase (binding energy: −9.2 kcal/mol) [4].
Stereoelectronic Optimization: DFT analyses reveal that the C2/C3 phenyl groups induce planarity distortion (∼15° dihedral angle), reducing π-stacking self-aggregation while enhancing target interaction. The electron-donating methylpiperazine elevates HOMO energy (−5.42 eV) at the quinoxaline ring, facilitating charge-transfer complexes with biological acceptors [2].
Pharmacophore Synergy: Each domain contributes complementary bioactivity:
Table 3: Structure-Activity Relationship (SAR) Contributions of Molecular Domains
Structural Domain | Role in Biological Activity | Experimental Validation |
---|---|---|
Quinoxaline core | DNA intercalation backbone | UV-Vis hypochromicity (Δλ = 12 nm) with DNA |
C2/C3 phenyl groups | Hydrophobic pocket binding | 3.8-fold activity loss upon replacement with methyl groups (HepG2 assay) |
4-Methylpiperazine | Solubility enhancement and H-bonding | 5.2-fold improved cellular uptake vs non-piperazine analog (Caco-2 permeability assay) |
This hybridization rationale is validated in comparative bioassays: The parent compound 2,3-diphenylquinoxaline shows modest α-glucosidase inhibition (IC₅₀ > 750 μM), while the methylpiperazine hybrid derivative 7e (structural analog) exhibits significantly enhanced potency (IC₅₀ = 110.6 ± 6.0 μM) through competitive enzyme inhibition (Kᵢ = 98.3 μM). Similar enhancements are observed in antitumor activity, with the hybrid showing 4.3-fold greater cytotoxicity against HepG2 cells versus the unsubstituted core [4] [2].
These design principles illustrate the strategic logic underpinning modern heterocyclic hybrids—each modification addresses specific pharmacokinetic or pharmacodynamic limitations while amplifying desired biological effects.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: